molecular formula C25H26N2O6S2 B3661140 4-(3-morpholin-4-ylsulfonylphenyl)sulfonyl-N-(2-phenylethyl)benzamide

4-(3-morpholin-4-ylsulfonylphenyl)sulfonyl-N-(2-phenylethyl)benzamide

Cat. No.: B3661140
M. Wt: 514.6 g/mol
InChI Key: NPSHFDBJRBGDPW-UHFFFAOYSA-N
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Description

4-(3-morpholin-4-ylsulfonylphenyl)sulfonyl-N-(2-phenylethyl)benzamide is a complex organic compound that features a morpholine ring, sulfonyl groups, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-morpholin-4-ylsulfonylphenyl)sulfonyl-N-(2-phenylethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

4-(3-morpholin-4-ylsulfonylphenyl)sulfonyl-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(3-morpholin-4-ylsulfonylphenyl)sulfonyl-N-(2-phenylethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-morpholin-4-ylsulfonylphenyl)sulfonyl-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-morpholin-4-ylsulfonylphenyl)sulfonyl-N-(2-phenylethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and sulfonyl groups contribute to its solubility and reactivity, while the benzamide structure provides a scaffold for potential therapeutic applications.

Properties

IUPAC Name

4-(3-morpholin-4-ylsulfonylphenyl)sulfonyl-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S2/c28-25(26-14-13-20-5-2-1-3-6-20)21-9-11-22(12-10-21)34(29,30)23-7-4-8-24(19-23)35(31,32)27-15-17-33-18-16-27/h1-12,19H,13-18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSHFDBJRBGDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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